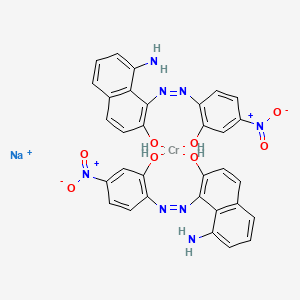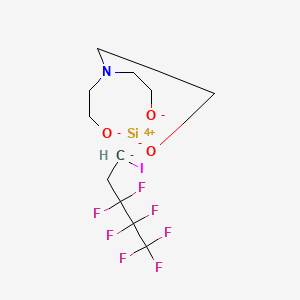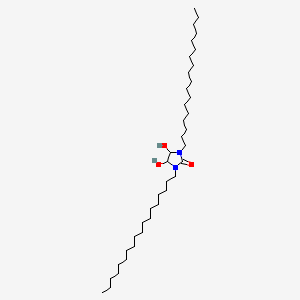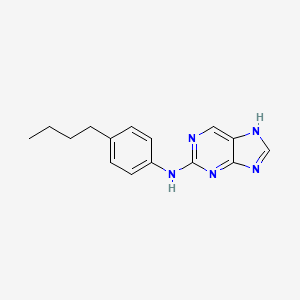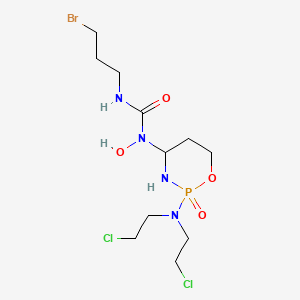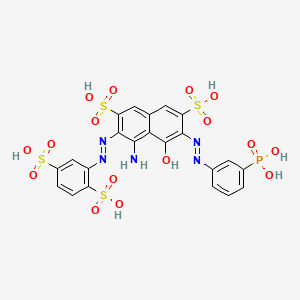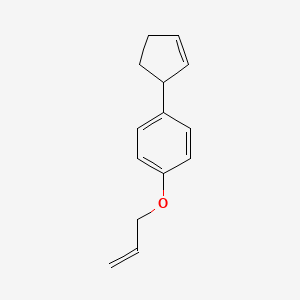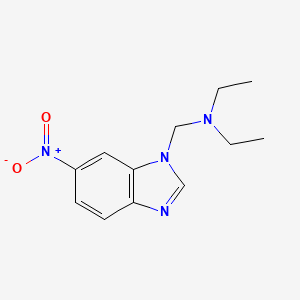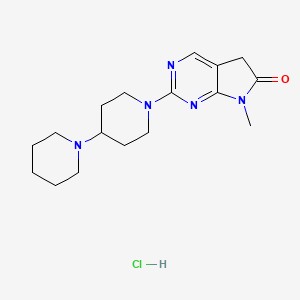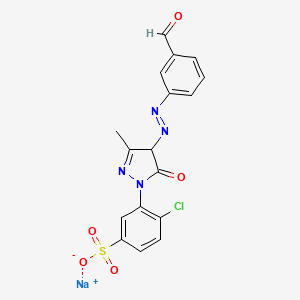
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, an azido group, and a methanesulfonamide group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also critical due to the presence of the azido group, which can be potentially explosive.
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cellular replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(4-((3,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(4-((3-Bromo-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is unique due to the presence of the azido group, which imparts specific reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
特性
CAS番号 |
64894-90-2 |
|---|---|
分子式 |
C20H16N6O2S |
分子量 |
404.4 g/mol |
IUPAC名 |
N-[4-[(3-azidoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N6O2S/c1-29(27,28)25-14-8-6-13(7-9-14)22-20-16-4-2-3-5-18(16)23-19-12-15(24-26-21)10-11-17(19)20/h2-12,25H,1H3,(H,22,23) |
InChIキー |
QBHRVJNBKGTANH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


